molecular formula C16H12FNO3 B12148825 5-(4-fluorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

5-(4-fluorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

Cat. No.: B12148825
M. Wt: 285.27 g/mol
InChI Key: XXBIGNDVAMFAKC-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is an organic compound that features a furan ring substituted with a fluorophenyl group and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl halide reacts with a furan derivative.

    Formation of the carboxamide moiety: This can be done by reacting the furan derivative with an amine under suitable conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carboxamide group could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    5-(4-bromophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    5-(4-methylphenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(4-fluorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide can impart unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C16H12FNO3/c17-12-5-3-11(4-6-12)14-7-8-15(21-14)16(19)18-10-13-2-1-9-20-13/h1-9H,10H2,(H,18,19)

InChI Key

XXBIGNDVAMFAKC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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